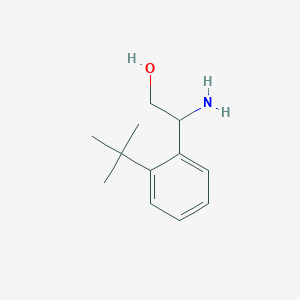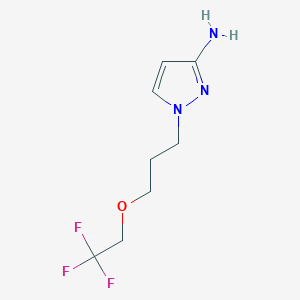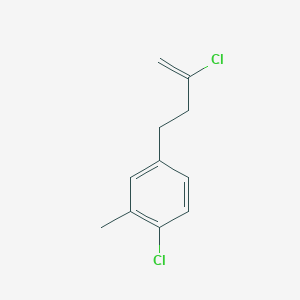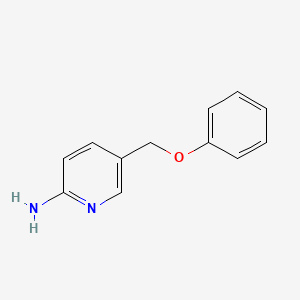
5-(Phenoxymethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenoxymethyl)pyridin-2-amine is an organic compound with the chemical formula C12H12N2O. It appears as a white to light beige powder and is known for its unique chemical and physical properties
Vorbereitungsmethoden
The synthesis of 5-(Phenoxymethyl)pyridin-2-amine involves several steps. One common method includes the reaction of 2-chloropyridine with phenol in the presence of a base to form 2-phenoxypyridine. This intermediate is then subjected to further reactions to introduce the amine group at the 2-position of the pyridine ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
5-(Phenoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Phenoxymethyl)pyridin-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Phenoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-(Phenoxymethyl)pyridin-2-amine can be compared with other similar compounds such as:
2-Aminopyridine: A simpler analog with similar reactivity but lacking the phenoxymethyl group.
Phenoxymethylpenicillin: Shares the phenoxymethyl group but has a different core structure and biological activity.
Pyridine derivatives: Various pyridine-based compounds with different substituents that exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of the phenoxymethyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
5-(phenoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-7-6-10(8-14-12)9-15-11-4-2-1-3-5-11/h1-8H,9H2,(H2,13,14) |
InChI-Schlüssel |
NDDFEPVVSHLMJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








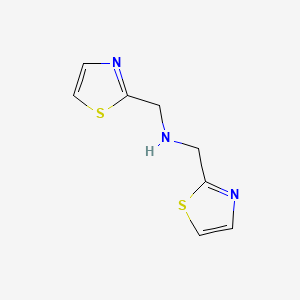
![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
